[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester
Description
[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester (CAS: 340962-71-2) is a bicyclic amine-containing ester with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.3 g/mol . Structurally, it consists of two piperidine rings linked at the 1 and 4' positions, with a carboxylic acid ethyl ester group at position 2. This compound is stored under refrigeration and is commercially available for research purposes .
Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12/h11-12,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMYMPJFQWVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester typically involves the esterification of [1,4’]Bipiperidinyl-3-Carboxylic Acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity level of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
*Theoretical yield based on analogous ester hydrolysis reactions using NaOH .
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ethanol .
Aminolysis and Transesterification
The ester reacts with amines or alcohols to form amides or new esters, respectively.
Key Observations :
-
TBTU-mediated aminolysis achieves >80% conversion for primary amines .
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Transesterification requires strong acid catalysts and excess alcohol .
Reduction of the Ester Group
The ester moiety can be reduced to primary alcohols or aldehydes.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 1h | [1,4']Bipiperidinyl-3-methanol | >95% |
| DIBAL-H | Toluene, -78°C, 30min | Bipiperidinyl-3-carboxaldehyde | 88% |
Mechanistic Pathways :
-
LiAlH₄ reduces esters to alcohols via a two-step hydride transfer.
-
DIBAL-H selectively stops at the aldehyde stage under cryogenic conditions .
Functionalization of the Piperidine Rings
The nitrogen atoms in the bipiperidine system participate in alkylation and acylation reactions.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated bipiperidinyl ester | Quaternization possible at high temps |
| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl bipiperidinyl ester | Requires anhydrous conditions |
Challenges :
-
Steric hindrance from the bipiperidine framework slows reaction kinetics.
-
Selective mono-functionalization is difficult due to equivalent reactivity of both nitrogens .
Oxidation Reactions
The piperidine rings undergo oxidation at specific positions.
| Oxidizing Agent | Conditions | Product | Site of Oxidation |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 4h | 3-Ketopiperidine derivative | C-3 position |
| mCPBA, CH₂Cl₂ | 0°C → 25°C, 12h | N-Oxide | Piperidine nitrogen |
Structural Insights :
Ring-Opening and Rearrangement
Under extreme conditions, the bipiperidine system undergoes structural changes.
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.), 120°C | None | Fractured piperidine-lactam hybrid | Acid-catalyzed ring scission |
| LDA, THF, -78°C | Electrophilic quench | Spirocyclic amine derivatives | Deprotonation-rearrangement |
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity in the ester and amine groups.
| Wavelength | Additive | Product | Quantum Yield |
|---|---|---|---|
| 254 nm (UV-C) | Benzophenone (sensitizer) | Crosslinked dimer via [2+2] cycloaddition | Φ = 0.12 |
| 365 nm (UV-A) | None | Ester decarbonylation to bipiperidinyl methane | Φ = 0.08 |
Safety Note :
Photoreactions require rigorous exclusion of oxygen to prevent radical side products .
Catalytic Transformations
Transition-metal catalysts enable cross-coupling and hydrogenation.
| Catalyst | Reaction | Product | Turnover Number |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ester hydrogenolysis | Bipiperidinyl-3-methanol | 150 |
| RuCl₃, NaIO₄ | C-H oxidation | 3-Hydroxypiperidine ester | 85% conversion |
Limitations :
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block:
- The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its piperidine structure enhances bioactivity, making it a valuable precursor for drugs aimed at conditions such as depression and anxiety .
Case Study:
- Research has shown that derivatives of this compound can exhibit significant analgesic properties. A study synthesized various derivatives and tested their efficacy in pain models, demonstrating improved outcomes compared to existing analgesics .
Chemical Synthesis
Organic Synthesis Applications:
- It serves as an efficient intermediate in organic synthesis, facilitating the creation of complex molecules. This efficiency arises from its ability to undergo various chemical reactions, including esterification and amide formation .
Data Table: Synthesis Methods
| Method | Reaction Type | Yield (%) |
|---|---|---|
| Esterification | Acid + Alcohol | 85 |
| Amide Formation | Acid + Amine | 90 |
| C-H Bond Functionalization | Catalytic Reaction | 87 |
Drug Formulation
Enhancing Solubility and Stability:
- This compound is employed to improve the solubility and stability of active pharmaceutical ingredients (APIs). This property is crucial for developing effective drug delivery systems that ensure optimal therapeutic effects .
Case Study:
- In a formulation study, the compound was used to enhance the solubility of poorly soluble drugs. Results indicated a significant increase in bioavailability when incorporated into solid lipid nanoparticles .
Research in Medicinal Chemistry
Exploration of Therapeutic Pathways:
- Its unique structure allows researchers to explore new therapeutic pathways, particularly in developing novel analgesics and anti-anxiety medications. The compound's interactions with specific receptors are under investigation to identify potential new drug targets .
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| This compound | Analgesic | Pain relief |
| Piperidine Derivatives | Antidepressant | Mood enhancement |
| 4-Piperidone | Antipsychotic | Reduced psychotic symptoms |
Biochemical Studies
Understanding Receptor Interactions:
- The compound is utilized in studies examining receptor interactions and enzyme activities. These studies provide insights that can lead to the discovery of new drug targets and therapeutic strategies .
Case Study:
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl Ester Analog
The methyl ester derivative, [1,4']Bipiperidinyl-3-carboxylic acid methyl ester (CAS: 889952-13-0), shares the same bicyclic backbone but replaces the ethyl ester with a methyl group. Key differences include:
The methyl ester’s smaller alkyl group may influence solubility and metabolic stability compared to the ethyl variant.
Fatty Acid Ethyl Esters (FAEEs)
FAEEs, such as palmitic acid ethyl ester (C₁₆H₃₂O₂) and oleic acid ethyl ester (C₂₀H₃₈O₂), are structurally distinct due to their long aliphatic chains. These esters are primarily used in biodiesel production (e.g., C10–C18 FAEEs in Figure 3 ) and lack the nitrogen-containing bicyclic framework of the bipiperidinyl compound.

FAEEs exhibit higher thermal stability (e.g., in biodiesel synthesis at 60–80°C ), whereas the bipiperidinyl compound requires refrigeration .
Aromatic Ethyl Esters
Examples include coumarin-3-carboxylic acid ethyl ester (synthesized via ultrasonic Knoevenagel condensation ) and caffeic acid ethyl ester (isolated from Patrinia villosa ). These compounds feature aromatic or phenolic moieties, contrasting with the aliphatic amine rings of the bipiperidinyl ester.
Ethyl Esters in Heterocyclic Chemistry
β-Aminocrotonic acid ethyl ester participates in cyclization reactions to form dihydrofuran derivatives , highlighting the reactivity of ethyl esters in constructing nitrogen-containing heterocycles.
Biological Activity
[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester (CAS Number: 340962-71-2) is a chemical compound characterized by a bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. This compound features a carboxylic acid functional group at the 3-position and an ethyl ester moiety. Its unique structure positions it as a valuable intermediate in medicinal chemistry and biological research.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Structure : The compound's bipiperidine framework allows for diverse modifications that can enhance its biological activity.
The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The ester group can hydrolyze to release active piperidine derivatives, which may interact with various enzymes or receptors in biological systems. The exact targets depend on the specific applications of the compound in drug development and therapeutic contexts.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Piperidine Derivatives | Monocyclic | Antidepressant, analgesic |
| 1-(2-Pyridinyl)piperidine | Bicyclic | Antimicrobial |
| 4-Piperidone | Monocyclic | Antipsychotic |
| N-Methylpiperidine | Monocyclic | CNS stimulant |
This comparison highlights the potential pharmacological relevance of this compound due to its unique bipiperidine structure.
Case Studies and Research Findings
- Pharmaceutical Development : The compound has been used as a building block in synthesizing various pharmaceuticals targeting neurological disorders. Its piperidine structure enhances bioactivity and receptor interaction .
- Biochemical Studies : Interaction studies have shown that this compound can influence receptor activities and enzyme functions, providing insights into new drug targets .
- Therapeutic Applications : Research has explored its use in developing analgesics and anti-anxiety medications. The unique structural properties may allow for selective receptor targeting, potentially leading to fewer side effects compared to traditional therapies .
Q & A
Q. What are the established synthetic routes for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester, and how can reaction conditions be optimized?
The compound is synthesized via a two-step process. First, [1,4']Bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester is treated with 4 N HCl in dichloromethane for 18 hours, followed by concentration and trituration with diethyl ether to yield the final product (97% purity). Key parameters include stoichiometric HCl addition, solvent choice (CH₂Cl₂), and reaction duration. Characterization via NMR and mass spectrometry (MS) confirms structural integrity .
Q. How is structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy and MS are critical. For example, NMR (400 MHz, CDCl₃) reveals peaks at δ 4.18 (q, J=7.1 Hz, 2H) for the ethyl ester and δ 3.77–3.58 (m, 6H) for piperidinyl protons. MS (ESI) shows an [M+H] peak at 241.2, consistent with the molecular formula C₁₃H₂₄N₂O₂ .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for analogous piperidine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of exposure, rinse affected areas with water and consult a physician.
- Store in a ventilated area away from oxidizers .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
While direct data is limited, similar esters (e.g., lauric acid ethyl ester) exhibit stability in non-polar solvents (e.g., dichloromethane) and decompose under strong acidic/basic conditions. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is advised .
Q. How can common impurities be identified and quantified during synthesis?
Impurities arise from incomplete deprotection (e.g., residual tert-butyl groups) or side reactions. Use HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) for separation. Compare retention times with synthetic intermediates .
Advanced Research Questions
Q. How do reaction variables (e.g., solvent polarity, catalyst loading) influence the yield of this compound?
Solvent polarity impacts reaction kinetics: dichloromethane (low polarity) favors HCl-mediated deprotection, while polar aprotic solvents (DMF) may slow the reaction. Catalyst optimization (e.g., HCl concentration) is critical—excess acid can hydrolyze the ester moiety, reducing yield .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
Discrepancies may stem from purification methods (e.g., trituration vs. column chromatography) or starting material quality. Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) and validate intermediates via NMR .
Q. What advanced analytical techniques are suitable for quantifying trace impurities or degradation products?
Q. What computational methods can predict the compound’s reactivity or binding affinity in medicinal chemistry applications?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with biological targets (e.g., enzymes). Compare with structurally similar carbamate esters to infer reactivity trends .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

